2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol
CAS No.:
Cat. No.: VC17695283
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol |
| Standard InChI | InChI=1S/C12H19NO2/c1-9-5-3-4-6-12(9)10(2)13-11(7-14)8-15/h3-6,10-11,13-15H,7-8H2,1-2H3 |
| Standard InChI Key | GGZNDVCPTJJVGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(C)NC(CO)CO |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular architecture of 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol comprises three distinct regions:
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A 2-methylphenyl group providing aromaticity and hydrophobicity.
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An ethylamine linker enabling hydrogen bonding and ionic interactions.
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A propane-1,3-diol backbone contributing hydroxyl groups for solubility and reactivity.
The IUPAC name, 2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol, reflects its substitution pattern. X-ray crystallography of related compounds reveals that the diol moiety adopts a staggered conformation, optimizing hydrogen-bonding networks .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
Synthesis and Optimization
Reaction Pathways
The primary synthesis route involves the nucleophilic substitution between 2-amino-1,3-propanediol and 2-methylphenethylamine under controlled conditions. Key steps include:
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Activation: The amine group of 2-methylphenethylamine attacks the central carbon of 2-amino-1,3-propanediol.
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Purification: Recrystallization or column chromatography isolates the product with >90% purity.
Optimization Strategies
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Temperature: Reactions conducted at 60–80°C enhance yield by accelerating kinetics without promoting side reactions.
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Catalysts: Lewis acids like zinc chloride improve regioselectivity .
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Solvents: Ethanol-water mixtures (3:1) balance solubility and reaction efficiency.
Biological Activity and Mechanisms
Enzyme and Receptor Interactions
The methylphenyl group facilitates van der Waals interactions with hydrophobic enzyme pockets, while the diol moiety engages in hydrogen bonding. Studies suggest inhibitory effects on:
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Cyclooxygenase-2 (COX-2): Implicated in anti-inflammatory activity.
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Bacterial cell wall synthases: Potentiates antimicrobial effects.
Applications in Pharmaceuticals and Catalysis
Drug Development
The compound serves as a precursor for Schiff base ligands in metal complexes. For example, cobalt(III) complexes derived from similar diols exhibit catalytic activity in olefin oxidation, achieving 85% conversion efficiency .
Industrial Catalysis
| Application | Performance Metrics |
|---|---|
| Olefin Oxidation | Turnover frequency: 120 h⁻¹ |
| Asymmetric Synthesis | Enantiomeric excess: 78% |
Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR (400 MHz, D₂O): δ 7.2 (m, 4H, aromatic), δ 3.8 (t, 2H, -OH), δ 2.6 (q, 2H, -CH₂NH).
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Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺ confirms molecular weight.
X-ray Diffraction
Single-crystal analyses of analogous complexes reveal octahedral coordination geometries around metal centers, with Co···Co distances of 2.97 Å .
Comparison with Structural Analogues
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 2-(Aminomethyl)propane-1,3-diol | Lacks aromatic moiety | Reduced antimicrobial potency |
| N-Isobutyl-α-methyl-DL-serinol | Branched alkyl chain | Enhanced solubility |
Future Research Directions
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